molecular formula C18H16F2N2O2S B2354944 1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide CAS No. 1101203-77-3

1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide

Cat. No.: B2354944
CAS No.: 1101203-77-3
M. Wt: 362.39
InChI Key: AUCUPCBXOGQECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((Difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide is a synthetic organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a difluoromethylthio group attached to a benzoyl moiety, which is further connected to an indoline-2-carboxamide structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The synthesis begins with the preparation of the indoline core, which can be achieved through various methods such as the reduction of indole derivatives or cyclization of appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride or benzoyl anhydride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Difluoromethylthio Group: The difluoromethylthio group is incorporated through nucleophilic substitution reactions, typically using difluoromethylthiolating reagents such as difluoromethylthiol chloride (ClCF2H) or other suitable difluoromethylthiolating agents.

    Final Coupling: The final step involves coupling the benzoyl-indoline intermediate with N-methylindoline-2-carboxamide under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and scalability, often employing continuous flow techniques and advanced catalytic systems.

Chemical Reactions Analysis

1-(2-((Difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethylthio group, where nucleophiles such as amines or thiols can replace the difluoromethylthio moiety.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., triethylamine, potassium carbonate), and catalysts (e.g., palladium, copper).

Scientific Research Applications

1-(2-((Difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide has a wide range of scientific research applications:

    Biology: In biological research, the compound serves as a probe to study enzyme mechanisms and protein-ligand interactions, particularly those involving sulfur-containing functional groups.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows for selective targeting of specific biological pathways.

    Industry: In the industrial sector, the compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can form strong interactions with active sites, modulating the activity of the target protein. Additionally, the indoline-2-carboxamide moiety can engage in hydrogen bonding and hydrophobic interactions, further enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the observed pharmacological effects.

Comparison with Similar Compounds

1-(2-((Difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide can be compared with other similar compounds, such as:

    1-(2-(Trifluoromethylthio)benzoyl)-N-methylindoline-2-carboxamide: This compound features a trifluoromethylthio group instead of a difluoromethylthio group, which can alter its chemical reactivity and biological activity.

    1-(2-(Methylthio)benzoyl)-N-methylindoline-2-carboxamide: The presence of a methylthio group instead of a difluoromethylthio group can significantly impact the compound’s properties, including its lipophilicity and metabolic stability.

    1-(2-(Chloromethylthio)benzoyl)-N-methylindoline-2-carboxamide: The chloromethylthio group introduces different electronic and steric effects, influencing the compound’s reactivity and interaction with biological targets.

The uniqueness of this compound lies in its difluoromethylthio group, which imparts distinct physicochemical properties and enhances its potential for diverse applications.

Properties

IUPAC Name

1-[2-(difluoromethylsulfanyl)benzoyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2S/c1-21-16(23)14-10-11-6-2-4-8-13(11)22(14)17(24)12-7-3-5-9-15(12)25-18(19)20/h2-9,14,18H,10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCUPCBXOGQECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.